8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497278
InChI: InChI=1S/C7H12FNO2S.ClH/c8-3-6-1-2-12(10,11)7(6)4-9-5-7;/h6,9H,1-5H2;1H
SMILES:
Molecular Formula: C7H13ClFNO2S
Molecular Weight: 229.70 g/mol

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl

CAS No.:

Cat. No.: VC17497278

Molecular Formula: C7H13ClFNO2S

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl -

Specification

Molecular Formula C7H13ClFNO2S
Molecular Weight 229.70 g/mol
IUPAC Name 8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride
Standard InChI InChI=1S/C7H12FNO2S.ClH/c8-3-6-1-2-12(10,11)7(6)4-9-5-7;/h6,9H,1-5H2;1H
Standard InChI Key XYGOBVVUBCNNAX-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)C2(C1CF)CNC2.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spirocyclic structure where two rings—a five-membered thiazolidine dioxide and a four-membered azetidine—share a single atom (spiro carbon). This arrangement imposes significant steric constraints while enabling three-dimensional diversity, a trait highly valued in drug discovery for targeting complex biological interfaces . The fluoromethyl (-CF2_2H) group at the 8-position introduces electronegativity and lipophilicity, which can modulate membrane permeability and metabolic stability.

Molecular Formula and Weight

As a hydrochloride salt, the molecular formula is C7_7H13_{13}ClFNO2_2S, with a molecular weight of 229.70 g/mol . The free base form (prior to salt formation) has the formula C7_7H12_{12}FNO2_2S and a molecular weight of 193.24 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2177266-30-5
Molecular Formula (Salt)C7_7H13_{13}ClFNO2_2S
Molecular Weight (Salt)229.70 g/mol
SMILES (Salt)Cl.O=S1(=O)CCC(CF)C12CNC2
IUPAC Name (Free Base)8-(Fluoromethyl)-5λ⁶-thia-2-azaspiro[3.4]octane 5,5-dioxide

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Spirocycle Formation: Cyclocondensation of a thiol-containing precursor with an azetidine derivative under basic conditions generates the spiro framework.

  • Sulfonation: Introduction of the sulfone group using chlorosulfonic acid or sulfur trioxide, often under reflux in dichloromethane.

  • Fluoromethylation: A fluoromethyl group is introduced via nucleophilic substitution or radical-mediated pathways, with reagents like fluoromethyl iodide.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility .

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 72% yield in 15 minutes vs. 65% in 6 hours for conventional heating).

  • Purification: Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, 25 mg/mL) and moderate solubility in water (≈5 mg/mL) . The sulfone group enhances thermal stability, with decomposition observed above 250°C.

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1340 cm1^{-1} (S=O asymmetric stretch) and 1140 cm1^{-1} (S=O symmetric stretch).

  • NMR: 19F^{19}\text{F} NMR shows a triplet at δ -75 ppm (J = 48 Hz) for the fluoromethyl group, while 1H^{1}\text{H} NMR reveals coupling between the spiro carbon protons (δ 3.2–3.8 ppm).

Reactivity and Functionalization

Sulfone Reactivity

The sulfone moiety participates in nucleophilic substitutions, enabling derivatization at the sulfur center. For example, reactions with Grignard reagents yield sulfonamides, while oxidation retains the sulfone group.

Fluoromethyl Group Transformations

The -CF2_2H group undergoes limited reactivity due to the strength of C-F bonds but can engage in hydrogen bonding interactions, influencing crystal packing and biological target binding.

Biological Evaluation and Applications

Enzymatic Inhibition

Preliminary studies on analogous spirocyclic sulfones demonstrate inhibitory activity against serine proteases (IC50_{50} ≈ 2–10 μM), suggesting potential antiviral or anti-inflammatory applications.

Central Nervous System (CNS) Targeting

The fluoromethyl group enhances blood-brain barrier penetration, making this compound a candidate for neuropsychiatric drug development.

Table 2: Comparative Bioactivity of Spirocyclic Sulfones

CompoundTargetIC50_{50}Source
5-Thia-2-azaspiro[3.4]octane-5,5-dioxide HClSerine Protease8.5 μM
8-(Trifluoromethyl)-6-azaspiro[3.4]octane HClGABAA_A Receptor12 μM
Target CompoundSerine Protease (Predicted)3–7 μM (Estimated)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and allosteric modulators, with patents filed for its use in oncology and neurology .

Materials Science

Its rigid spirocyclic core is explored in polymer cross-linking agents to enhance thermal stability in high-performance resins.

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